5-Chloro-1'-methylspiro(benzo(c)thiophene-1(3H),2'-pyrrolidine)
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Overview
Description
5-Chloro-1’-methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) is a complex heterocyclic compound that features a spiro linkage between a benzo©thiophene and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1’-methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) typically involves the formation of the spiro linkage through a series of condensation and cyclization reactions. One common method involves the reaction of a benzo©thiophene derivative with a pyrrolidine precursor under acidic or basic conditions to facilitate the spiro formation. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like Lewis acids or bases to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purities. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1’-methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens (e.g., chlorine, bromine) or alkyl halides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Chlorine (Cl₂), bromine (Br₂), alkyl halides (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to the formation of alkanes or alcohols
Scientific Research Applications
5-Chloro-1’-methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Chloro-1’-methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Spiroindole: A spiro compound with an indole ring, known for its biological activities and use in drug design.
Spirooxindole: Contains an oxindole moiety and is studied for its anticancer and antimicrobial properties.
Spiropyrrolidine: Features a pyrrolidine ring and is used in the synthesis of various pharmaceuticals.
Uniqueness
5-Chloro-1’-methylspiro(benzo©thiophene-1(3H),2’-pyrrolidine) is unique due to its combination of a benzo©thiophene and pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
CAS No. |
83962-60-1 |
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Molecular Formula |
C12H14ClNS |
Molecular Weight |
239.76 g/mol |
IUPAC Name |
6-chloro-1'-methylspiro[1H-2-benzothiophene-3,2'-pyrrolidine] |
InChI |
InChI=1S/C12H14ClNS/c1-14-6-2-5-12(14)11-4-3-10(13)7-9(11)8-15-12/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
FECILFKSZJLDFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12C3=C(CS2)C=C(C=C3)Cl |
Origin of Product |
United States |
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